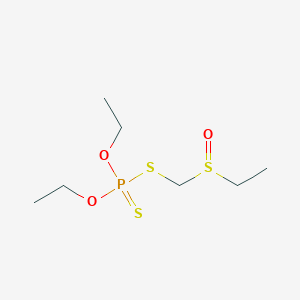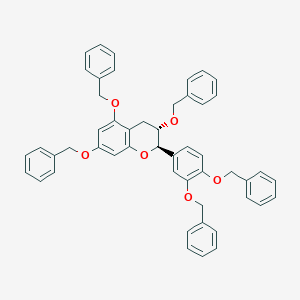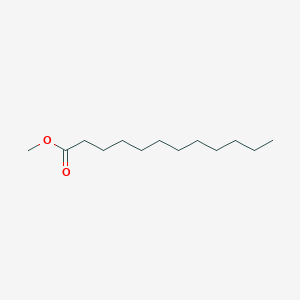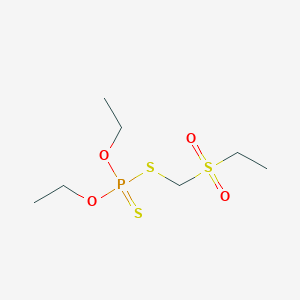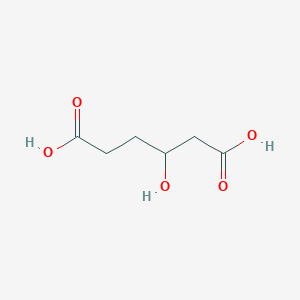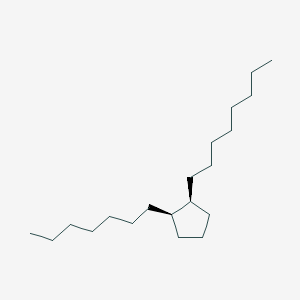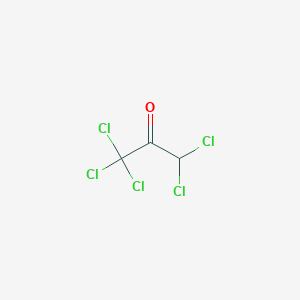
Pentachloroacetone
Übersicht
Beschreibung
Pentachloroacetone (PCA) is a chemical compound with the molecular formula C3HCl5O. It has an average mass of 230.304 Da and a mono-isotopic mass of 227.847000 Da . It is also known by other names such as 1,1,1,3,3-Pentachloro-2-propanone and 1,1,1,3,3-Pentachloropropanone .
Synthesis Analysis
PCA can be synthesized from hexachloroacetone (HCA) via a selective dechlorination reaction with triphenylphosphine in the presence of methanol . This process provides a convenient laboratory preparation of PCA .Molecular Structure Analysis
The molecular structure of PCA consists of three carbon atoms, one hydrogen atom, five chlorine atoms, and one oxygen atom . The structure is characterized by a central carbon atom bonded to an oxygen atom and two other carbon atoms, each of which is further bonded to multiple chlorine atoms .Chemical Reactions Analysis
PCA has been reported to undergo degradation in environmental waters at different pH and temperatures, with and without sunlight . It has also been used to generate a tetrachloro-substituted oxyallyl intermediate for [4+3] cycloaddition reactions with 1,3-dienes and furans .Physical And Chemical Properties Analysis
PCA is characterized by a melting point of 1.1°C and a boiling point of 329.48°C (rough estimate). It has a density of 1.6900 and a refractive index of 1.5800 (estimate). It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
Pentachloroacetone is utilized in cycloaddition reactions with conjugated dienes. This process generates cycloadducts through a reaction with sodium trifluoroethoxide/trifluoroethanol, leading to the formation of α,α,α′,α′-tetrachlorocycloheptenones. These cycloadducts can be further processed into α,α′-dichlorotropones (Föhlisch, Korfant, Meining, & Frey, 2000).
Solvent Interactions
The interaction of pentachloroacetone with various solvents has been studied. It's been found that different chloroacetones, including pentachloroacetone, interact differently with solvents like acetone or dimethyl sulfoxide (DMSO). Such studies are crucial for understanding the behavior of these compounds in different chemical environments (Nestmann, Douglas, Kowbel, & Harrington, 1985).
Bonding Applications
Pentachloroacetone plays a role in the study of alternative monomers for bonding methacrylate-based resins to yttria-stabilized tetragonal zirconia polycrystals (Y-TZP). Research has shown that compounds like dipentaerythritol penta-acrylate phosphate improve resin bonding to Y-TZP, indicating a potential application of pentachloroacetone derivatives in dental and other biomaterials (Chen et al., 2016).
Environmental Impact and Degradation
Studies on the environmental impact of pentachloroacetone include its degradation when coupled with zero-valence iron and microwave energy. This approach has been shown to be effective and environmentally friendly for the degradation of compounds like pentachlorophenol (Jou, 2008).
Safety And Hazards
PCA is a chemical that should be handled with care. It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1,1,1,3,3-pentachloropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl5O/c4-2(5)1(9)3(6,7)8/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSIFWBAGVMQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Cl)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021651 | |
| Record name | 1,1,1,3,3-Pentachloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentachloroacetone | |
CAS RN |
1768-31-6 | |
| Record name | 1,1,1,3,3-Pentachloro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1768-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3,3-Pentachloroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001768316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,3,3-Pentachloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentachloroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTACHLOROACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0120057FS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)
![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)
